Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate
Description
Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a heterocyclic sulfonamide derivative featuring a 1,2,6-thiadiazinan ring system with a 1,1-dioxido (sulfone) moiety. The compound includes an ethyl benzoate ester linked via an acetamide bridge to the thiadiazinan core, which is further substituted with a 4-methylbenzyl group.
Properties
IUPAC Name |
ethyl 2-[[2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-30-22(27)19-7-4-5-8-20(19)23-21(26)16-25-14-6-13-24(31(25,28)29)15-18-11-9-17(2)10-12-18/h4-5,7-12H,3,6,13-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALBYKXHFAGARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate, a compound featuring a thiadiazine core, has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C22H27N3O5S
- Molecular Weight : 445.53 g/mol
- InChI : InChI=1S/C22H27N3O5S/c1-15(13-30)22(29)28-21(25)18-10-9-17(14-26)19(18)31(3,4)5/h9-10,14H,1-8,11-13H2,(H,25,28)(H,26,29)/t14-/m0/s1
The presence of the thiadiazine ring contributes to its diverse biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing the thiadiazine structure often exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of thiadiazine displayed potent antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, a derivative was shown to selectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
Anti-inflammatory Properties
This compound has also been noted for its anti-inflammatory effects:
- Case Study : In a model of induced inflammation in rats, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Comparative Analysis with Other Compounds
| Compound Name | Antimicrobial | Anticancer | Anti-inflammatory |
|---|---|---|---|
| Ethyl 2-{[6-(4-methylbenzyl)-...]} | Yes | Yes | Yes |
| Thiadiazole Derivative A | Moderate | Yes | No |
| Benzothiazole Compound B | Yes | Moderate | Yes |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate exhibits broad-spectrum antimicrobial properties. It has shown effectiveness against various bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential therapeutic applications in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. Researchers have utilized it to create new sulfonamide compounds that exhibit significant inhibitory effects on target enzymes, further expanding its medicinal applications .
Pesticidal Properties
The compound's diverse functional groups suggest potential applications in agrochemicals. Preliminary studies indicate that this compound may possess insecticidal or fungicidal properties. This could lead to the development of safer and more effective pesticides that minimize environmental impact.
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer synthesis. Its incorporation into polymer matrices may enhance the mechanical properties and thermal stability of materials used in various industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Broad-spectrum activity against bacteria and fungi |
| Enzyme inhibition (α-glucosidase & AChE) | Potential treatment for Type 2 diabetes and Alzheimer's | |
| Synthesis of derivatives | Enhanced biological activities observed | |
| Agricultural | Pesticidal properties | Potential for safer pesticides |
| Material Science | Polymer synthesis | Improved mechanical properties in composites |
Antimicrobial Efficacy Study
In a study assessing the antimicrobial efficacy of this compound against common pathogens, results indicated a significant reduction in microbial growth at varying concentrations. The compound's mechanism appears to involve disruption of cellular integrity in target organisms.
Enzyme Inhibition Mechanism Exploration
Research exploring the enzyme inhibition mechanism revealed that the compound binds effectively to the active sites of α-glucosidase and acetylcholinesterase. Molecular docking studies provided insights into the binding interactions and stability of these complexes, suggesting avenues for drug design aimed at enhancing potency and selectivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Comparisons
Thiadiazinan Derivatives
- 6-[(4R)-4-Methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile (): Core Structure: Shares the 1,2,6-thiadiazinan-1,1-dioxido scaffold but replaces the ethyl benzoate group with an isoquinoline carbonitrile. Pharmacological Relevance: Demonstrated efficacy as a selective androgen receptor modulator (SARM) due to its sulfone-stabilized thiadiazinan core .
Triazine Derivatives ():
- Methyl 2-(4-((4-((Cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetate: Core Structure: 1,3,5-Triazine ring instead of thiadiazinan. Key Differences: The triazine core enables sequential nucleophilic substitutions, allowing modular functionalization (e.g., fluorobenzyl, cyclohexylmethyl groups). Activity: Targets spleen tyrosine kinase (SYK) inhibition, highlighting how core heterocycle choice dictates biological targets .
Benzothiazole Derivatives ():
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide :
- Core Structure : Benzothiazole with an adamantyl-acetamide side chain.
- Key Differences : The adamantyl group increases lipophilicity (LogP ~5.2) and metabolic stability compared to the ethyl benzoate group in the target compound.
- Structural Insights : X-ray diffraction reveals planar acetamide geometry and intermolecular H-bonding, critical for crystal packing and solubility .
Functional Group and Physicochemical Comparisons
Key Observations:
- Sulfone vs. Triazine/Benzothiazole Cores : The sulfone group in thiadiazinan derivatives enhances electronic stability and hydrogen-bonding capacity, critical for receptor interactions. Triazines prioritize modular substitution for kinase inhibition .
- Substituent Effects : Bulky groups (e.g., adamantyl, cyclohexylmethyl) increase lipophilicity but reduce aqueous solubility. The 4-methylbenzyl group in the target compound balances lipophilicity and steric demands .
Triazine Derivatives ():
- Stepwise nucleophilic substitution on 1,3,5-triazine (e.g., fluorobenzylamine, cyclohexylmethanamine).
- Final ester hydrolysis to carboxylic acid improves solubility for biological testing .
Benzothiazole Derivatives ():
- Condensation of 1-adamantylacetyl-imidazole with 6-methoxy-benzothiazol-2-amine.
- Crystallization from ethanol yields H-bonded dimers, critical for structural stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
